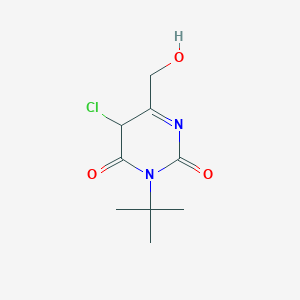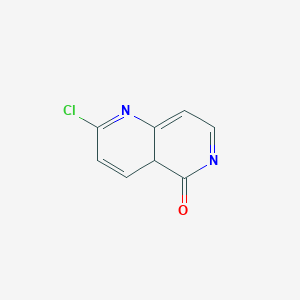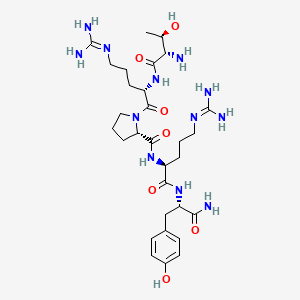
L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- is a complex peptide compound It is composed of multiple amino acids, including L-tyrosinamide, L-threonine, L-arginine, and L-proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and can produce peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the properties of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives or analogs.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.
科学的研究の応用
L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
L-Tyrosinamide: A simpler peptide with fewer amino acids.
L-Threonyl-L-arginyl-L-prolyl-L-arginyl: A related peptide with a similar sequence but lacking the tyrosinamide residue.
Uniqueness
L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids
特性
分子式 |
C30H50N12O7 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H50N12O7/c1-16(43)23(31)27(48)40-20(6-3-13-38-30(35)36)28(49)42-14-4-7-22(42)26(47)39-19(5-2-12-37-29(33)34)25(46)41-21(24(32)45)15-17-8-10-18(44)11-9-17/h8-11,16,19-23,43-44H,2-7,12-15,31H2,1H3,(H2,32,45)(H,39,47)(H,40,48)(H,41,46)(H4,33,34,37)(H4,35,36,38)/t16-,19+,20+,21+,22+,23+/m1/s1 |
InChIキー |
XYIKNBSEHSOZKP-KGJIALSRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


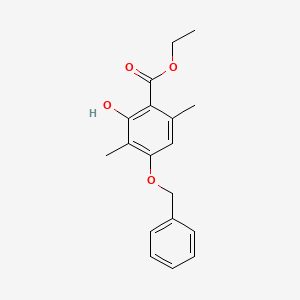
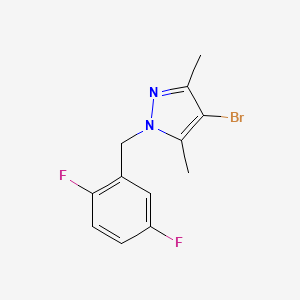

![O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt](/img/structure/B12332135.png)
![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
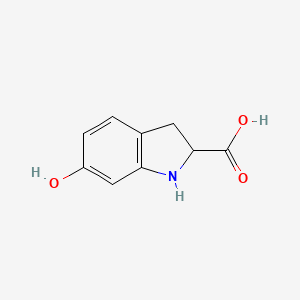
![Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12332162.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12332172.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12332173.png)
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
